2'-Aminobiphenyl-3-carboxylic acid, HCl
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Overview
Description
2’-Aminobiphenyl-3-carboxylic acid, HCl is a chemical compound with the molecular formula C13H12ClNO2. It is a derivative of biphenyl, featuring an amino group at the 2’ position and a carboxylic acid group at the 3 position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Aminobiphenyl-3-carboxylic acid, HCl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Boronic Acid: The boronic acid derivative of the desired biphenyl compound is prepared.
Coupling Reaction: The boronic acid is then coupled with an aryl halide in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Industrial Production Methods
In industrial settings, the production of 2’-Aminobiphenyl-3-carboxylic acid, HCl may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2’-Aminobiphenyl-3-carboxylic acid, HCl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and sulfonyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted biphenyl compounds.
Scientific Research Applications
2’-Aminobiphenyl-3-carboxylic acid, HCl is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’-Aminobiphenyl-3-carboxylic acid, HCl involves its interaction with various molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The carboxylic acid group can participate in ionic interactions, influencing the compound’s solubility and reactivity. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2’-Aminobiphenyl-4-carboxylic acid
- 3’-Aminobiphenyl-2-carboxylic acid
- 4’-Aminobiphenyl-3-carboxylic acid
Uniqueness
2’-Aminobiphenyl-3-carboxylic acid, HCl is unique due to the specific positioning of the amino and carboxylic acid groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific research and industrial applications .
Biological Activity
2'-Aminobiphenyl-3-carboxylic acid, HCl (C13H12ClNO2) is a biphenyl derivative characterized by an amino group at the 2' position and a carboxylic acid group at the 3 position. This compound has garnered attention in various fields, particularly in biological research due to its potential interactions with enzymes and proteins. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in scientific research, and comparative analysis with similar compounds.
The biological activity of this compound is primarily attributed to its structural features:
- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and enzymes, which may enhance or inhibit their activity depending on the context.
- Ionic Interactions : The carboxylic acid group allows for ionic interactions that influence solubility and reactivity, potentially modulating biochemical pathways within cells.
These interactions suggest that the compound could play a role in various cellular processes, including enzyme regulation and protein binding.
Applications in Scientific Research
This compound is utilized in multiple areas of scientific inquiry:
- Enzyme Studies : It serves as a model compound for studying enzyme interactions due to its ability to bind with various enzymes.
- Synthesis of Organic Molecules : The compound acts as a building block for synthesizing more complex organic molecules.
- Industrial Applications : It is also used in the production of dyes and pigments, highlighting its versatility beyond biological research.
Biological Activity and Case Studies
Recent studies have explored the antioxidant and enzyme inhibitory properties of related compounds, providing insights into potential applications for this compound. For instance, research indicates that certain biphenyl derivatives exhibit significant antioxidant activity and can inhibit key enzymes associated with metabolic disorders .
Table: Comparison of Biological Activities
Compound | Antioxidant Activity | Enzyme Inhibition | Notes |
---|---|---|---|
This compound | Moderate | Yes | Potential for further exploration |
2'-Aminobiphenyl-4-carboxylic acid | High | Yes | More potent than 2'-Aminobiphenyl-3 |
3'-Aminobiphenyl-2-carboxylic acid | Low | No | Limited biological applications |
Comparative Analysis
When compared to similar compounds like 2'-Aminobiphenyl-4-carboxylic acid and 3'-Aminobiphenyl-2-carboxylic acid, this compound exhibits unique properties due to the specific arrangement of its functional groups. This positioning enhances its reactivity and binding affinity, making it valuable for targeted research applications .
Properties
IUPAC Name |
3-(2-aminophenyl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2.ClH/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16;/h1-8H,14H2,(H,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSZHOAALBWIQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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